[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could potentially involve transesterification, a useful transformation in organic synthesis . Transesterification of β-keto esters, which contain both electrophilic and nucleophilic sites, is a common method in synthetic chemistry . The reaction likely proceeds via an enol intermediate or the formation of an acylketene intermediate .Molecular Structure Analysis
While specific structural information for [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester is not available, carbamic acid, a related compound, is known to be a planar molecule . The carbamoyl functional group RR′N–C(=O)–, which is part of the carbamic acid molecule, could also be present in [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester .Chemical Reactions Analysis
The chemical reactions involving [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester could include transesterification . This process is commonly used in the synthesis of compounds of pharmaceutical importance and for biodiesel production .Scientific Research Applications
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Synthetic Organic Chemistry
- Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- The methods of application involve the use of flow microreactor systems . Unfortunately, the specific technical details or parameters were not provided in the source .
- The outcomes of this application were not quantitatively described in the source .
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Transesterification of β-keto esters
- The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis . β-Keto esters often constitute a core building block in complex medicinal compounds . They represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
- The methods of application involve the transesterification of β-keto esters . This process may proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
- The outcomes of this application were not quantitatively described in the source .
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Dual Protection of Amino Functions
- The field of study is synthetic organic chemistry .
- The application involves the dual protection of amino functions using Boc (tert-butoxycarbonyl) groups . This is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
- The methods of application involve the use of Boc groups for the dual protection of amines and amides . Specific technical details or parameters were not provided in the source .
- The outcomes of this application were not quantitatively described in the source .
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Synthesis of Urea
- The field of study is organic chemistry .
- Carbamate esters, which your compound might be a type of, are used in the synthesis of urea .
- The methods of application involve the treatment of ammonia with carbon dioxide to generate ammonium carbamate, which can then be used to synthesize urea .
- The outcomes of this application were not quantitatively described in the source .
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Polyurethane Plastics
- The field of study is polymer chemistry .
- Carbamates, which your compound might be a type of, are used in the synthesis of polyurethane plastics .
- The methods of application involve the polymerization of carbamates to form polyurethanes .
- The outcomes of this application were not quantitatively described in the source .
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Carbamate Insecticides
- The field of study is agricultural chemistry .
- Carbamates, which your compound might be a type of, are used in the synthesis of carbamate insecticides .
- The methods of application involve the synthesis of carbamates and their application as insecticides .
- The outcomes of this application were not quantitatively described in the source .
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Synthesis of Complex Molecules
- The field of study is synthetic organic chemistry .
- β-Keto esters, which your compound might be a type of, represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .
- The methods of application involve the transesterification of β-keto esters . This process may proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
- The outcomes of this application were not quantitatively described in the source .
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Biodiesel Production
- The field of study is agrochemicals .
- Transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
- The methods of application involve the transesterification of β-keto esters . This process may proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
- The outcomes of this application were not quantitatively described in the source .
-
Flow Microreactor Systems
- The field of study is synthetic organic chemistry .
- A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- The methods of application involve the use of flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
- The outcomes of this application were not quantitatively described in the source .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOSKGFUOFMCP-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
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